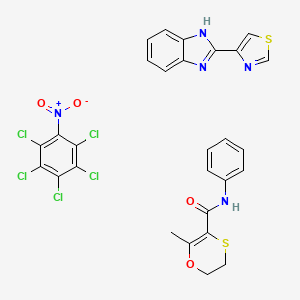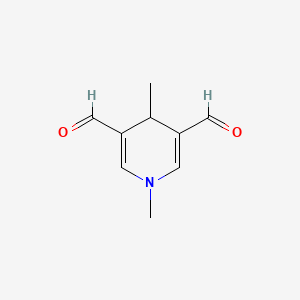
N-(N,N'-diethylcarbamimidoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N,N’-diethylcarbamimidoyl)benzamide: is an organic compound with the molecular formula C12H17N3O . It is a derivative of benzamide, where the amide nitrogen is substituted with a diethylcarbamimidoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(N,N’-diethylcarbamimidoyl)benzamide typically involves the reaction of benzoyl chloride with N,N’-diethylcarbamimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(N,N’-diethylcarbamimidoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-(N,N’-diethylcarbamimidoyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: Its derivatives are being explored for their therapeutic properties .
Industry: In the industrial sector, N-(N,N’-diethylcarbamimidoyl)benzamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of N-(N,N’-diethylcarbamimidoyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds:
Benzamide: The simplest amide derivative of benzoic acid, used in various chemical and pharmaceutical applications.
N,N-dimethylbenzamide: A derivative with two methyl groups attached to the amide nitrogen, used as an insect repellent.
N,N-diethylbenzamide: Another derivative with two ethyl groups, also used as an insect repellent.
Uniqueness: N-(N,N’-diethylcarbamimidoyl)benzamide is unique due to the presence of the diethylcarbamimidoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
| 74074-32-1 | |
Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(N,N'-diethylcarbamimidoyl)benzamide |
InChI |
InChI=1S/C12H17N3O/c1-3-13-12(14-4-2)15-11(16)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
ZQBYMKDLGDIQET-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
silane](/img/structure/B14433845.png)


![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)

![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)


